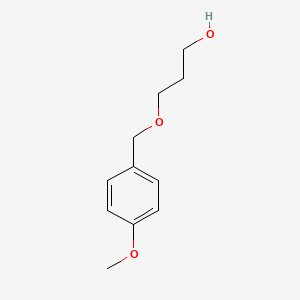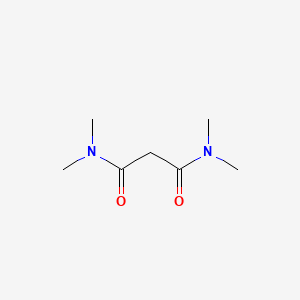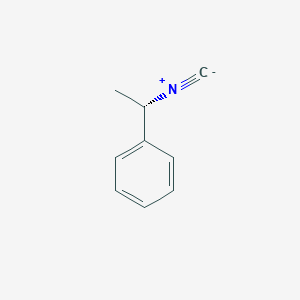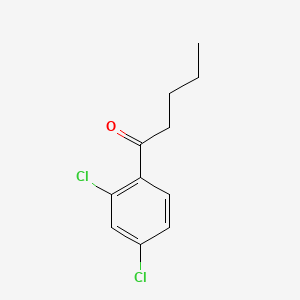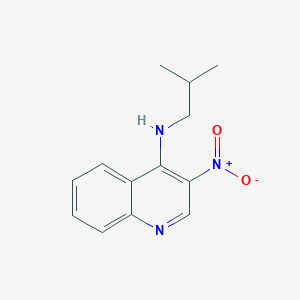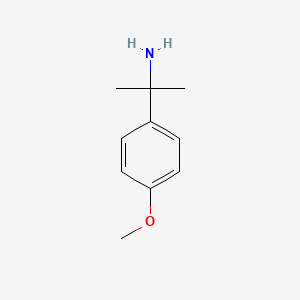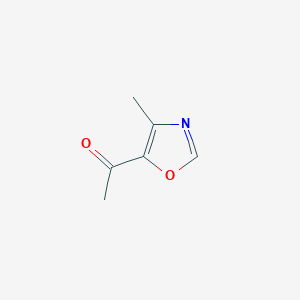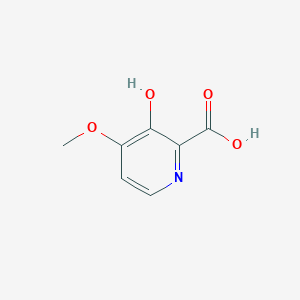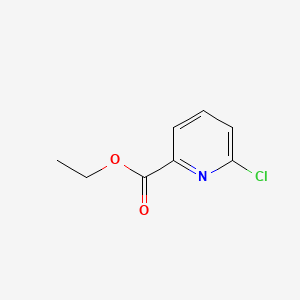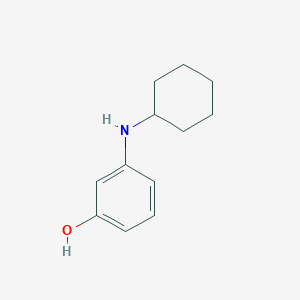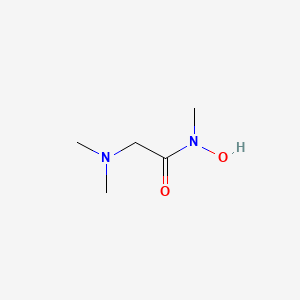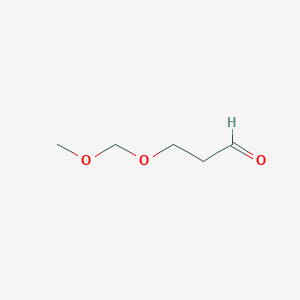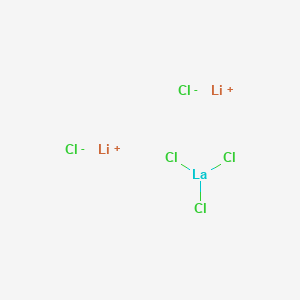
Dilithium;trichlorolanthanum;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;trichlorolanthanum;dichloride, also known as lanthanum (III) chloride bis (lithium chloride) complex solution, is a compound with the chemical formula LaCl₃·2LiCl. This compound is a coordination complex that combines lanthanum trichloride and lithium chloride. It is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dilithium;trichlorolanthanum;dichloride involves the reaction of lanthanum trichloride with lithium chloride. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the complex. The reaction conditions include maintaining an inert atmosphere, usually by using argon gas, and controlling the temperature to avoid decomposition or unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and solvents. The process involves the careful handling of lanthanum trichloride and lithium chloride to ensure high purity and yield. The final product is often stored under argon to prevent degradation and maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and other organometallic reagents. The reactions are often carried out in solvents like THF or diethyl ether under inert atmospheres to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of organolanthanum compounds, while reactions with organolithium compounds can produce various organometallic complexes .
Scientific Research Applications
Dilithium;trichlorolanthanum;dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the addition of organometallic compounds to ketones and imines.
Biology: The compound is used in biochemical research to study metal exchange reactions and the role of lanthanum in biological systems.
Mechanism of Action
The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its ability to mediate Grignard additions and promote the addition of organometallic compounds to sterically hindered ketones or imines. The compound acts as a Lewis acid, coordinating with the reactants and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Lanthanum trichloride: A simpler compound that lacks the lithium chloride component.
Lithium chloride: A common reagent in organic synthesis, often used in combination with other compounds.
Organolithium compounds: Highly reactive reagents used in various organic transformations.
Uniqueness
Dilithium;trichlorolanthanum;dichloride is unique due to its combination of lanthanum and lithium chloride, which imparts distinct reactivity and stability. Unlike simpler lanthanum or lithium compounds, this complex can mediate specific reactions that require both Lewis acid and base properties. Its ability to facilitate Grignard additions and other organometallic reactions makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
dilithium;trichlorolanthanum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKOYVQYUJUXCN-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5LaLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746237 |
Source


|
| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405204-22-0 |
Source


|
| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
